molecular formula C15H14O4 B6239203 4-(4-ethoxyphenoxy)benzoic acid CAS No. 1021245-68-0

4-(4-ethoxyphenoxy)benzoic acid

Cat. No.: B6239203
CAS No.: 1021245-68-0
M. Wt: 258.3
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Description

4-(4-ethoxyphenoxy)benzoic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, characterized by the presence of an ethoxy group attached to the phenoxy moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenoxy)benzoic acid typically involves the reaction of 4-ethoxyphenol with 4-chlorobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

4-(4-ethoxyphenoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethoxyphenoxy)benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents .

Properties

CAS No.

1021245-68-0

Molecular Formula

C15H14O4

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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